![molecular formula C26H37NO4 B580227 N-环丙基双前列素 CAS No. 1138395-12-6](/img/structure/B580227.png)
N-环丙基双前列素
描述
“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It can be used in the study of epithelial-related conditions .
Synthesis Analysis
The synthesis of Bimatoprost involves a process where a compound of formula (III) is reacted with ethylamine in the presence of a suitable solvent . The deprotection of the compound obtained in step a) results in Bimatoprost .
Molecular Structure Analysis
“N-Cyclopropyl Bimatoprost” is a prostaglandin analog . It is structurally related to prostaglandin F2α .
Chemical Reactions Analysis
The chemical reactions involving “N-Cyclopropyl Bimatoprost” are complex and involve multiple steps. For instance, the suspected samples were screened by ultra-high-performance liquid chromatography tandem high-resolution mass spectrometry (UPLC-Q-TOF–MS), followed by purification and extraction through silica-gel column chromatography and preparative high-performance liquid chromatography (HPLC) .
Physical And Chemical Properties Analysis
“N-Cyclopropyl Bimatoprost” has a molecular weight of 427.58 . It is soluble in DMF, DMSO, and Ethanol . It is stored at -20°C .
科学研究应用
- Bimatoprost SR is an intracameral, sustained-release implant used for glaucoma treatment. It effectively lowers intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension . The implant provides medication reduction through 6 months in most eyes and up to 12 months in approximately 40% of eyes .
- Key Points:
Glaucoma Therapy
Ocular Drug Delivery
Niosomal Formulations
作用机制
Mode of Action
Bimatoprost mimics the activity of prostamides, specifically prostaglandin F2α . It interacts with its targets, the prostamide receptors, leading to the stimulation of aqueous humor outflow . This action helps in relieving elevated intraocular pressure and decreasing the risk of optic nerve damage .
Biochemical Pathways
Bimatoprost appears to mimic the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The interaction of Bimatoprost with prostamide receptors leads to a remodeling of the conventional and uveoscleral outflow pathways . This remodeling is suggestive of an enhancement of both conventional (pressure-sensitive) and uveoscleral (pressure-insensitive) outflow in humans .
Pharmacokinetics
Bimatoprost is absorbed and eliminated quickly from the systemic circulation following ocular dosing . It appears rapidly in the blood, reaching maximum levels within 10 minutes . After reaching maximum levels, blood concentrations of Bimatoprost rapidly decline and are below 0.025 ng/mL within 1 to 1.5 hours of dosing . There is no systemic accumulation of Bimatoprost following daily ocular administration for 14 days .
Result of Action
The primary result of Bimatoprost’s action is the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension . By mildly stimulating aqueous humor outflow, Bimatoprost relieves elevated intraocular pressure and decreases the risk of optic nerve damage . This makes it a highly efficacious ocular hypotensive agent .
Action Environment
The action of Bimatoprost is influenced by the environment within the eye, particularly the trabecular meshwork where the prostamide receptors are located . The drug’s efficacy and stability can be affected by factors such as the presence of other medications, the pH of the tear film, and the health of the eye’s surface.
安全和危害
未来方向
Bimatoprost implant (Durysta™), developed by Allergan, is a sustained-release drug delivery system containing bimatoprost . It received its first approval in March 2020, in the USA, for use to reduce intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . Allergan’s clinical development program for bimatoprost implant is ongoing .
属性
IUPAC Name |
(Z)-N-cyclopropyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31)/b6-1-,17-16+/t21-,22+,23+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLPNGMQVSAVIX-DVTMXPNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。